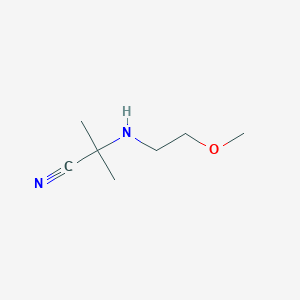
4-Cyano-3-fluoro-2-iodobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyano-3-fluoro-2-iodobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a cyano group (-CN), a fluoro group (-F), and an iodine atom (-I) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-3-fluoro-2-iodobenzoic acid can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 4-cyano-3-fluorobenzoic acid with iodine. The reaction typically requires the use of a suitable solvent, such as acetonitrile, and a base, such as potassium carbonate, to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-3-fluoro-2-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: The cyano group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution Reactions: Formation of substituted benzoic acids.
Oxidation Reactions: Formation of carboxylic acids.
Reduction Reactions: Formation of amines.
Scientific Research Applications
4-Cyano-3-fluoro-2-iodobenzoic acid has diverse applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Pharmaceuticals: Potential intermediate in the synthesis of pharmaceutical compounds.
Materials Science: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Cyano-3-fluoro-2-iodobenzoic acid involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the fluoro and iodine atoms can engage in halogen bonding and other interactions. These interactions can influence the reactivity and stability of the compound in various chemical environments .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-iodobenzoic acid: Similar structure but lacks the cyano group.
2-Iodobenzoic acid: Contains an iodine atom but lacks the fluoro and cyano groups.
4-Cyano-2-fluorobenzoic acid: Similar structure but lacks the iodine atom.
Uniqueness
4-Cyano-3-fluoro-2-iodobenzoic acid is unique due to the presence of all three functional groups (cyano, fluoro, and iodine) on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H3FINO2 |
|---|---|
Molecular Weight |
291.02 g/mol |
IUPAC Name |
4-cyano-3-fluoro-2-iodobenzoic acid |
InChI |
InChI=1S/C8H3FINO2/c9-6-4(3-11)1-2-5(7(6)10)8(12)13/h1-2H,(H,12,13) |
InChI Key |
VLVDTZQFEGLKRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)F)I)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1h-Pyrrolo[3,2-b]pyridine-5-acetic acid](/img/structure/B12972295.png)







